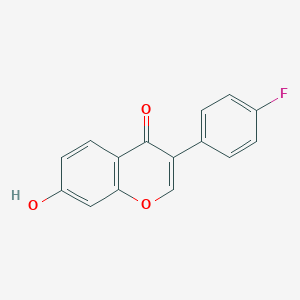

3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one

Description

3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one is a fluorinated isoflavone derivative characterized by a chromen-4-one core substituted with a 4-fluorophenyl group at position 3 and a hydroxyl group at position 5. It is a pale-yellow solid with a melting point of 233–235°C, as confirmed by NMR (¹H and ¹³C), IR, and MS analyses . Structurally, the compound’s planar chromen-4-one system and electron-withdrawing fluorine substituent contribute to its physicochemical stability and biological activity. Notably, it exhibits acetylcholinesterase (AChE) inhibitory activity with an IC₅₀ value as low as 1.2 nM, attributed to its activation of sirtuin 1 (SIRT1) proteins, which are implicated in neuroprotection and mitochondrial biogenesis .

Properties

IUPAC Name |

3-(4-fluorophenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPKURPSCTYUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165976 | |

| Record name | 4'-Fluoro-7-hydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15584-10-8 | |

| Record name | 3-(4-Fluorophenyl)-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15584-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-7-hydroxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015584108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluoro-7-hydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Cyclization

Conditions

-

Acid Catalyst : Concentrated HCl or H₂SO₄ in acetic acid.

Mechanism

Protonation of the carbonyl oxygen facilitates intramolecular electrophilic attack, forming the pyrone ring.

Oxidative Cyclization

Conditions

-

Oxidizing Agent : Hydrogen peroxide (H₂O₂, 30%) in alkaline methanol.

Advantage

Oxidative methods avoid strong acids, reducing side reactions such as ring sulfonation or decomposition.

Hydroxylation and Deprotection: Introducing the 7-Hydroxy Group

The methoxy group at position 7 requires deprotection to yield the final hydroxylated product.

Demethylation Protocol

-

Reagent : Boron tribromide (BBr₃) in dichloromethane.

-

Conditions : Stirring at −78°C for 1 hour, followed by gradual warming to room temperature.

Alternative Method

-

Hydroxylation : Direct introduction via hydroxylating agents (e.g., hydroxylamine-O-sulfonic acid) in acidic media, though yields are lower (50–60%).

Industrial-Scale Synthesis: Optimized Protocols

Large-scale production prioritizes cost efficiency and reproducibility:

Continuous Flow Reactors

-

Residence Time : 10–15 minutes at 120°C.

-

Catalyst : Heterogeneous solid acids (e.g., Amberlyst-15) reduce purification needs.

Automated Systems

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Methods

Key Observations

-

Acid-catalyzed cyclization offers higher yields but requires corrosive reagents.

-

Oxidative methods are milder but necessitate post-reaction neutralization.

-

Industrial protocols achieve superior purity through advanced catalysis and automation.

Challenges and Mitigation Strategies

Byproduct Formation

Purification

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting survival pathways like the PI3K/Akt pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

The following table summarizes key analogs of 3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one, highlighting variations in substituents and their impact on physical and biological properties:

Key Observations :

- Substituent Position : Fluorine at the para position of the phenyl ring (C3) enhances AChE inhibition compared to methoxy or methyl groups .

- Electron-Withdrawing Groups : Fluorine’s electronegativity improves binding to AChE’s catalytic site, whereas methoxy groups (electron-donating) reduce potency .

- Methylation Effects : Methyl groups at C2 (e.g., 3d, 3f) increase melting points but may sterically hinder interactions with biological targets .

Comparison with Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) share structural similarities with chromen-4-ones. Cardamonin, a non-piperazine chalcone, shows an IC₅₀ of 4.35 μM against AChE, while fluorinated chalcones like (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j) exhibit IC₅₀ values of 4.7 μM . The presence of halogens (Br, I) at meta positions and fluorine at para positions enhances activity, but chromen-4-ones generally outperform chalcones due to their rigid, planar structure .

Functional Group Impact on Bioactivity

- Hydroxyl Groups : The -OH at C7 is critical for hydrogen bonding with AChE’s peripheral anionic site .

- Fluorine vs. Chlorine : 3-(4-Chlorophenyl)-7-hydroxy-8-piperazinylmethyl-2-trifluoromethyl-4H-chromen-4-one (MFCD01650135) shows reduced SIRT1 activation compared to the fluorinated analog, highlighting fluorine’s superior electronegativity .

- Trifluoromethyl Groups : 6-Ethyl-3-(4-fluorophenyl)-7-hydroxy-2-trifluoromethyl-4H-chromen-4-one (MFCD02660095) demonstrates enhanced metabolic stability but lower solubility .

Biological Activity

3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one, a synthetic compound belonging to the chromone class, is characterized by its unique structure which includes a hydroxyl group at the 7-position and a fluorophenyl substituent at the 3-position. The presence of fluorine enhances its lipophilicity, potentially influencing its biological activity. This article explores the biological activities of this compound, focusing on its antioxidant properties, anticancer effects, and interactions with various biological targets.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress, which is critical in preventing cellular damage associated with various diseases. The compound's antioxidant capacity is attributed to its ability to donate hydrogen atoms and stabilize free radicals.

Anticancer Activity

Recent studies have shown promising results regarding the anticancer potential of this compound. In vitro assays against human non-small cell lung cancer cells (A549) demonstrated that it could induce apoptosis through mitochondrial pathways. The compound exhibited an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil, indicating its potential as an effective anticancer agent.

Table 2: Anticancer Activity Against A549 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | <5 | Induces apoptosis via mitochondrial pathways |

| 5-Fluorouracil | 4.98 | Standard chemotherapy |

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment. Molecular docking studies suggest that it binds effectively to the active site of AChE, showing promise as a therapeutic agent for neurodegenerative conditions.

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activities. The position and nature of substituents on the chromone backbone can alter pharmacological profiles, including potency and selectivity for biological targets.

Table 3: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-7-hydroxy-4H-chromen-4-one | Chlorine instead of fluorine | Moderate anticancer activity |

| 3-(2-Fluorophenyl)-7-hydroxy-4H-chromen-4-one | Fluorine at a different position | Varies in receptor binding profiles |

| 6-Hydroxychromone | No substituents at positions 3 and 7 | Primarily studied for antioxidant properties |

Case Studies and Research Findings

- Antioxidant Study : In a controlled study, this compound demonstrated a significant reduction in malondialdehyde levels, indicating decreased lipid peroxidation in treated cells compared to controls.

- Cancer Cell Line Testing : A series of experiments showed that the compound induced apoptosis in A549 cells, leading to increased expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.

- Molecular Docking Analysis : Computational studies revealed that the compound fits well into the AChE binding pocket with favorable binding energies, suggesting a robust interaction profile that could lead to effective inhibition.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 4-fluorobenzaldehyde with a hydroxylated acetophenone derivative under basic conditions (e.g., NaOH/EtOH) to form the chalcone intermediate.

- Step 2: Cyclization of the chalcone using acid catalysis (e.g., H₂SO₄ or HCl) to yield the chromen-4-one core.

- Step 3: Selective hydroxylation at position 7 via demethylation or hydroxyl-group protection/deprotection strategies .

Optimization Tips: - Use anhydrous solvents (e.g., DMF) to minimize side reactions.

- Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1) and purify via column chromatography (silica gel, gradient elution).

- Yields >90% are achievable under inert atmospheres (N₂/Ar) at 80–100°C .

Basic: How is structural characterization of this compound performed, and what spectroscopic markers are critical?

Methodological Answer:

Key characterization techniques include:

- ¹H/¹³C NMR:

- ¹H NMR (CDCl₃): Aromatic protons appear as doublets (δ 7.4–8.4 ppm), with the C7 hydroxyl proton as a singlet (δ ~5.5 ppm, exchangeable with D₂O).

- ¹³C NMR: The carbonyl carbon (C4) resonates at δ ~176 ppm, while fluorophenyl carbons show coupling (¹JCF ~245 Hz) .

- FTIR: Strong absorption at ~1640 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (O-H stretch) .

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 241.2334 (calculated for C₁₅H₉FO₃) .

Basic: What preliminary biological assays are recommended for evaluating its bioactivity?

Methodological Answer:

Initial screening should include:

- Antioxidant Activity: DPPH radical scavenging assay (IC₅₀ < 50 μM indicates potency) .

- Anti-inflammatory Testing: Inhibition of COX-2 enzyme (ELISA-based assay; compare to indomethacin as a positive control) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ ~15 μM reported for fluorophenyl analogs) .

Note: Always include a positive control (e.g., quercetin for antioxidants) and triplicate measurements to ensure reproducibility.

Advanced: How do substituent variations (e.g., fluorine position, hydroxyl groups) influence biological activity?

Methodological Answer:

Structure-activity relationships (SAR) can be dissected via:

- Fluorine Substitution:

- The para-fluorophenyl group enhances lipophilicity (logP ~2.8) and membrane permeability, improving bioavailability compared to non-fluorinated analogs .

- Hydroxyl Group Position:

Advanced: How to resolve contradictions in solubility and stability data reported in literature?

Methodological Answer:

Discrepancies often arise from:

- Solvent Polarity: Solubility in DMSO (~20 mg/mL) vs. aqueous buffers (<1 mg/mL). Use sonication or co-solvents (e.g., PEG-400) for in vitro studies .

- pH-Dependent Stability: The hydroxyl group at C7 may deprotonate at pH >8, altering UV-Vis spectra. Validate stability via HPLC (C18 column, 254 nm) over 24 hours .

Recommendation: Replicate conditions from conflicting studies (e.g., buffer composition, temperature) and publish detailed protocols to standardize reporting.

Advanced: What computational methods are suitable for predicting binding modes with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Use the crystal structure of target proteins (e.g., COX-2 PDB: 1PXX). The fluorophenyl group shows π-π stacking with Phe-518, while the hydroxyl interacts with Arg-120 .

- MD Simulations (GROMACS): Simulate ligand-protein complexes for >50 ns to assess binding stability (RMSD <2 Å acceptable) .

Validation: Compare computational results with mutagenesis data (e.g., Ala-scanning of key residues).

Advanced: How to design multi-step synthetic routes for analogs with improved pharmacokinetic profiles?

Methodological Answer:

- Step 1: Introduce methyl/pyridyl groups at C2/C8 to enhance metabolic stability (block CYP450 oxidation sites) .

- Step 2: Replace the hydroxyl with a prodrug moiety (e.g., acetyl-protected group) to improve oral bioavailability .

- Step 3: Use Suzuki-Miyaura coupling for late-stage diversification of the fluorophenyl ring .

Analytical Support: Monitor intermediates via LC-MS and confirm regioselectivity with NOESY NMR.

Advanced: What are the challenges in analyzing tautomeric forms, and how to address them?

Methodological Answer:

The hydroxyl group at C7 may participate in keto-enol tautomerism, complicating spectral interpretation:

- ¹H NMR in DMSO-d₆: Detect enolic proton (δ ~12 ppm) and keto form (δ ~5.5 ppm) .

- Variable Temperature NMR: Cooling to −40°C slows tautomerization, resolving split signals .

- IR Spectroscopy: Differentiate tautomers via C=O (1640 cm⁻¹) vs. enolic O-H (3200 cm⁻¹) stretches .

Advanced: How to evaluate in vivo toxicity and pharmacokinetics in preclinical models?

Methodological Answer:

- Acute Toxicity (OECD 423): Administer graded doses (10–1000 mg/kg) to rodents; monitor mortality and organ histopathology .

- Pharmacokinetics: Conduct LC-MS/MS analysis of plasma samples post-IV/oral dosing. Fluorophenyl derivatives typically show t₁/₂ ~4–6 hours and bioavailability ~40% .

Key Metrics: AUC, Cmax, and volume of distribution (Vd >1 L/kg suggests tissue penetration).

Advanced: What cross-disciplinary applications exist beyond pharmacology (e.g., materials science)?

Methodological Answer:

- Fluorescent Probes: The chromen-4-one core exhibits blue fluorescence (λem ~450 nm), useful for bioimaging or sensor development .

- Metal Coordination: The hydroxyl and carbonyl groups can chelate transition metals (e.g., Cu²⁺), forming complexes with catalytic or antimicrobial properties .

Experimental Design: Synthesize metal complexes and characterize via UV-Vis titration and cyclic voltammetry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.